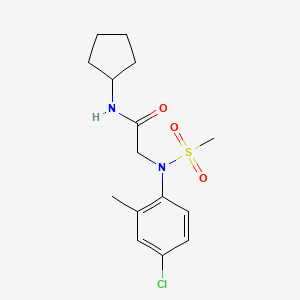
1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde (EMINA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMINA is a nitroindole derivative that has been synthesized using various methods.
Mecanismo De Acción
1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde has been found to interact with biomolecules, such as thiols, through a nucleophilic addition reaction. The compound can form a covalent bond with the thiol group, resulting in a change in the fluorescence properties of 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde. This mechanism has been used to develop 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde-based fluorescent probes for the detection of thiols.
Biochemical and Physiological Effects
1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde has been found to have minimal toxicity in vitro and in vivo. Studies have shown that the compound does not cause significant changes in the levels of various biochemical markers in the blood. However, further studies are needed to determine the long-term effects of 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde has several advantages in lab experiments, including its high sensitivity and selectivity for thiols. The compound is also easy to synthesize and can be easily modified to improve its properties. However, 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde has limitations, including its low water solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde. One potential application is the development of 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde-based fluorescent probes for the detection of thiols in living organisms. Another direction is the modification of 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde to improve its water solubility and reduce its potential toxicity. Additionally, 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde can be used as a starting material for the synthesis of new compounds with potential applications in drug development.
Métodos De Síntesis
1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde can be synthesized using different methods, including the reaction of 1-methyl-2-nitro-1H-indole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 1-ethyl-2-methyl-1H-indole-3-carbaldehyde with nitric acid and sulfuric acid.
Aplicaciones Científicas De Investigación
1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols, which are important biomolecules in living organisms. 1-ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde has also been studied for its potential use in the development of new drugs.
Propiedades
IUPAC Name |
1-ethyl-2-methyl-5-nitroindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-13-8(2)11(7-15)10-6-9(14(16)17)4-5-12(10)13/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGSCBMOTQATIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-5-nitro-3-formylindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)

![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)


![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)


![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)


